BenchChemオンラインストアへようこそ!

N-[6-(4-bromophenoxy)pyridin-3-yl]-2-chloroacetamide

Covalent inhibitor design Chemical proteomics Target engagement

N-[6-(4-Bromophenoxy)pyridin-3-yl]-2-chloroacetamide (CAS 1235438-88-6, molecular formula C₁₃H₁₀BrClN₂O₂, molecular weight 341.59 g·mol⁻¹) is a small-molecule building block characterized by a pyridine-3-amine core bearing a 4-bromophenoxy substituent at the 6-position and a reactive 2-chloroacetamide side chain. This compound belongs to the bromophenoxy–pyridine–acetamide family, a scaffold class that appears in kinase inhibitor patents (CDK9/CDK7, AAK1) and covalent probe libraries, making procurement of an analytically defined lot essential for reproducible structure–activity relationship (SAR) studies.

Molecular Formula C13H10BrClN2O2
Molecular Weight 341.59 g/mol
CAS No. 1235438-88-6
Cat. No. B1420950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[6-(4-bromophenoxy)pyridin-3-yl]-2-chloroacetamide
CAS1235438-88-6
Molecular FormulaC13H10BrClN2O2
Molecular Weight341.59 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=NC=C(C=C2)NC(=O)CCl)Br
InChIInChI=1S/C13H10BrClN2O2/c14-9-1-4-11(5-2-9)19-13-6-3-10(8-16-13)17-12(18)7-15/h1-6,8H,7H2,(H,17,18)
InChIKeyXHSGDRGREURYTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[6-(4-Bromophenoxy)pyridin-3-yl]-2-chloroacetamide (CAS 1235438-88-6): Core Scaffold Identity and Procurement Baseline


N-[6-(4-Bromophenoxy)pyridin-3-yl]-2-chloroacetamide (CAS 1235438-88-6, molecular formula C₁₃H₁₀BrClN₂O₂, molecular weight 341.59 g·mol⁻¹) is a small-molecule building block characterized by a pyridine-3-amine core bearing a 4-bromophenoxy substituent at the 6-position and a reactive 2-chloroacetamide side chain . This compound belongs to the bromophenoxy–pyridine–acetamide family, a scaffold class that appears in kinase inhibitor patents (CDK9/CDK7, AAK1) and covalent probe libraries, making procurement of an analytically defined lot essential for reproducible structure–activity relationship (SAR) studies . Compound-specific data include an experimentally determined melting point of 114–116 °C, a chromatographic purity specification of ≥95%, and a computed logP of 3.39 (pH 7.4), which collectively serve as identity and quality benchmarks for lot acceptance .

Why N-[6-(4-Bromophenoxy)pyridin-3-yl]-2-chloroacetamide Cannot Be Generically Substituted: Structural Determinants of Functional Differentiation


Within the bromophenoxy–pyridine–acetamide family, minor structural modifications can dramatically reroute biochemical recognition: the 4-bromophenoxy group provides a defined hydrophobic footprint and halogen-bonding capacity distinct from 4-chloro or 4-fluoro analogs ; the pyridine-3-yl nitrogen serves as both a hydrogen-bond acceptor and a regiochemical anchor that isomerically differentiates the compound from pyridin-4-yl or phenyl-core variants ; the 2-chloroacetamide side chain offers a latent covalent-warhead electrophile absent in simple acetamide or reverse-amide congeners . A structurally related bromophenoxy-acetamide (N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide) has demonstrated reproducible crystallographic parameters, computational binding descriptors, and cellular activity that are exquisitely sensitive to the scaffold architecture, underscoring that interchangeable procurement of in-class analogs without equivalent analytical verification would invalidate comparative pharmacological conclusions .

Quantitative Differentiation Evidence for N-[6-(4-Bromophenoxy)pyridin-3-yl]-2-chloroacetamide Versus Closest Analogs


Covalent Warhead Capability: 2-Chloroacetamide vs. Simple Acetamide Congeners Enables Targeted Protein Labeling

The target compound bears a 2-chloroacetamide side chain (C(=O)CH₂Cl) that functions as a latent electrophilic warhead capable of covalent engagement with nucleophilic residues (e.g., cysteine, lysine) in protein binding pockets . This feature is structurally absent in non-halogenated acetamide analogs such as 2-(4-bromophenoxy)-N-(pyridin-3-yl)acetamide (CAS 5841-82-7), which contains a simple acetamide group (C(=O)CH₃) that can only participate in reversible hydrogen-bonding interactions . The chloroacetamide motif thus distinguishes the target compound within the Enamine Covalent REAL Database context, positioning it as a fragment primed for irreversible probe development rather than a reversible ligand scaffold .

Covalent inhibitor design Chemical proteomics Target engagement

Halogen-Bonding Capacity: 4-Bromophenoxy Substituent Provides Superior σ-Hole Donor Strength Compared to 4-Chloro Analogs

The para-bromine atom on the phenoxy ring provides a larger polarizable surface area and deeper σ-hole than the corresponding 4-chloro substituent, enhancing halogen-bond donor capacity for orthogonal multipolar interactions with backbone carbonyls or π-systems in protein binding sites . Comparative crystallographic analysis of structurally related 4-bromophenoxy acetamide scaffolds confirms that the bromine substituent engages in specific intermolecular contacts (Br···O, Br···π) that are geometrically and energetically distinct from those observed for chloro analogs . Procurement of the bromo variant therefore preserves a structure-specific interaction mode that would be altered or lost with the lighter halo-substituted or unsubstituted phenoxy compounds.

Halogen bonding Molecular recognition Lead optimization

Regiochemical Differentiation: Pyridin-3-yl vs. Pyridin-4-yl or Phenyl-Core Isomers Determines Hydrogen-Bond Geometry

The target compound positions the acetamide linkage at the pyridine 3-position (meta to the ring nitrogen and para to the ether oxygen), creating a specific hydrogen-bond donor–acceptor vector that differs fundamentally from pyridin-4-yl-substituted analogs such as N-[4-(4-bromophenoxy)phenyl]-2-chloroacetamide (CAS not specified in available data) . In the 3-pyridyl configuration, the ring nitrogen (pKₐ ~5.2) can serve as a hydrogen-bond acceptor while remaining electronically distinct from the amide NH donor, enabling a chelating interaction geometry that is precluded in the 4-pyridyl or phenyl-only scaffolds . This regiochemical distinction is critical for structure-based design efforts where binding pose prediction depends on precise heterocycle orientation.

Regiochemistry Isosteric replacement Binding pose

Experimentally Verified Solid-State Identity: Melting Point and Purity Benchmarks Exceed Ambiguous Analog Specifications

The target compound has an experimentally determined melting point of 114–116 °C and a vendor-certified chromatographic purity of ≥95% (HPLC, multiple suppliers including Enamine LLC, AiFChem, Chemenu, and Leyan) . This well-defined solid-state characterization contrasts with numerous in-class analogs (e.g., CAS 5841-82-7, 2-(4-bromophenoxy)-N-pyridin-3-ylacetamide) for which published melting point data are absent or ranges are broad/uncharacterized, increasing the risk of receiving polymorphic or impure material . The availability of multiple independent supplier QC datasets for CAS 1235438-88-6 provides procurement redundancy and lot-to-lot consistency verification that is not available for less commercially established analogs.

Quality control Lot acceptance Reproducibility

Computed Physicochemical Profile: Lipophilicity and Permeability Predictors Support Blood–Brain Barrier Penetration Assessment

The ChemBase-calculated logD (pH 7.4) of 3.39 and topological polar surface area (tPSA) of 51.22 Ų place the target compound within the favorable range for moderate blood–brain barrier (BBB) permeability according to established CNS MPO scoring criteria (tPSA < 70 Ų; 1 < logD < 4) . Comparative analogs such as 2-(4-bromophenoxy)-N-(pyridin-3-yl)acetamide (CAS 5841-82-7, MW 307.14, tPSA ~55 Ų estimated) show a higher tPSA-to-MW ratio due to the absence of the chlorine substituent, which alters both lipophilicity and hydrogen-bond acceptor count . The chlorine atom in the target compound contributes both additional molecular weight (+34.45 Da) and a modest increase in lipophilicity (~0.5–1.0 log unit) relative to the des-chloro analog, shifting the CNS MPO score into a distinct quadrant that may favor certain target classes.

ADME prediction CNS drug design Physicochemical profiling

Scaffold Positioning in Kinase Inhibitor Chemical Space: Pyridine–Acetamide Core Privileged for CDK and AAK1 Target Families

Patent landscape analysis identifies the pyridine–acetamide core (with variable substitution patterns) as a recurrent scaffold in recent kinase inhibitor filings, including CDK9/CDK7 inhibitors (Suzhou Alphama, WO2021227906A1, 2021) and AAK1 inhibitors (arylacetamide kinase inhibitor patents) . The target compound represents a minimal, unelaborated form of this scaffold that retains the key pharmacophoric elements (pyridine N as hinge-binding group, bromophenoxy as hydrophobic motif, chloroacetamide as reactive handle or H-bond network participant) while leaving all substitution vectors (positions 2, 4, 5 on pyridine; ortho/meta on the phenyl ring) available for further diversification . In contrast, close analogs such as 2-(4-bromophenoxy)-N-(pyridin-3-yl)acetamide (CAS 5841-82-7) differ in the ether–amide connectivity (phenoxyacetamide rather than phenoxypyridine–acetamide), altering the spatial relationship between the bromophenoxy and pyridine motifs in a manner that maps to a different patent chemical space .

Kinase inhibitor Privileged scaffold Patent analysis

Procurement-Driven Application Scenarios for N-[6-(4-Bromophenoxy)pyridin-3-yl]-2-chloroacetamide: Where Evidence Supports Prioritized Use


Covalent Kinase Probe Development Leveraging the 2-Chloroacetamide Warhead

Research groups constructing targeted covalent inhibitor (TCI) libraries for kinase cysteinome expansion can deploy CAS 1235438-88-6 as a starting fragment. The 2-chloroacetamide electrophile provides intrinsic covalent-ligand capability , while the pyridine–acetamide core is pre-validated for CDK9/CDK7 hinge binding as documented in patent WO2021227906A1 . The experimentally verified melting point (114–116 °C) and ≥95% purity specification ensure that downstream biochemical IC₅₀ measurements are not confounded by unidentified impurities or polymorphic variability. Procurement from multiple qualified suppliers (Enamine, AiFChem, Chemenu) provides supply-chain redundancy suitable for multi-year medicinal chemistry campaigns.

Halogen-Bond-Driven Fragment-Based Drug Discovery (FBDD) Screening

For FBDD programs that explicitly design for halogen-bonding interactions at the P-loop or hinge region of kinases, the 4-bromophenoxy substituent provides a stronger σ-hole donor than the 4-chloro equivalent . The compound's computed tPSA (51.22 Ų) and logD (3.39) are consistent with fragment-like properties suitable for both biochemical and biophysical screening (SPR, DSF, X-ray crystallography) . Cross-study crystallographic precedent from the N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide series demonstrates that the bromophenoxy group forms structurally well-defined intermolecular contacts resolvable by XRD , increasing the probability of obtaining high-resolution co-crystal structures when this fragment is soaked into target protein crystals.

Blood–Brain Barrier-Penetrant Lead Optimization Starting Point

CNS drug discovery teams evaluating kinase or protease targets requiring brain exposure can prioritize this compound based on its favorable computed CNS MPO profile (logD 3.39, tPSA 51.22 Ų, HBD 1, MW 341.59) . The pyridine-3-yl configuration provides a solubilizing handle (basic nitrogen, pKₐ ~5.2) without pushing tPSA above the 70 Ų threshold for BBB penetration . Compared to the des-chloro analog (CAS 5841-82-7, MW 307.14), the chlorine atom contributes additional lipophilicity that shifts the compound into a physicochemical space empirically associated with higher brain-to-plasma ratios, while the 2-chloroacetamide group remains available for subsequent warhead optimization (e.g., acrylamide replacement) as the lead series matures .

Analytical Reference Standard for Patent SAR Studies on CDK and AAK1 Inhibitors

Pharmaceutical patent analytics and competitive intelligence groups can procure CAS 1235438-88-6 as a well-characterized reference material for establishing structure–activity baseline in freedom-to-operate (FTO) analyses. The compound maps directly to the pyridine acetamide derivative class claimed in EP4140997A4 (pyridine acetamide CDK inhibitors) , and its multi-supplier availability with documented QC data enables independent verification of its identity and purity by the procuring organization. This level of analytical confidence is essential when preparing declaratory evidence or challenging the validity of competitor patent claims that encompass broad Markush structures.

Quote Request

Request a Quote for N-[6-(4-bromophenoxy)pyridin-3-yl]-2-chloroacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.